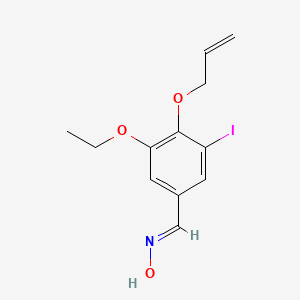

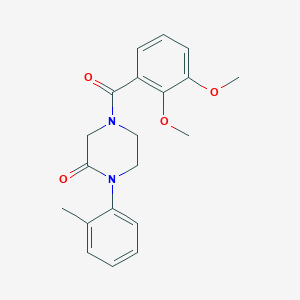

![molecular formula C13H18ClN5O B5549992 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyrazole derivatives often involves reactions with various organic reagents under controlled conditions. An example includes the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to compounds with confirmed structures by X-ray analysis. Such processes can involve rearrangements like ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation (Ledenyova et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often confirmed via X-ray crystallography. This method provides detailed insight into the atomic arrangement and bond lengths, crucial for understanding chemical reactivity and interactions (Achutha et al., 2017).

Chemical Reactions and Properties

Pyrazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and cyclizations. Their reactivity can be influenced by substituents on the pyrazole ring and the surrounding chemical environment. For instance, reactions with N-halosuccinimides or polyphosphoric acid can lead to different cyclization products, showcasing the versatility of pyrazole chemistry (Bondarenko et al., 2015).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can vary significantly based on the specific pyrazole derivatives and their substitutions. These properties are essential for determining the conditions for storage, handling, and application in various fields (Kumara et al., 2018).

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

Pyrazole derivatives are frequently synthesized for their potential applications in various fields, including medicinal chemistry and agriculture. For instance, a study by Ledenyova et al. (2018) explored the reaction mechanisms involving pyrazole derivatives, highlighting the complex chemistry that enables the creation of novel compounds with potential biological activities (Ledenyova et al., 2018).

Agrochemical Applications

Research by Zhao et al. (2017) on pyrazole carboxamide derivatives as agrochemicals demonstrates the importance of such compounds in developing new fungicides and nematocides. Their work reveals that some fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita, a nematode pest, which suggests potential applications in pest management (Zhao et al., 2017).

Anticancer Research

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) highlight the anticancer and anti-inflammatory potentials of pyrazole-based compounds. This research indicates that pyrazole derivatives can serve as a basis for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Plant Biology and Ethylene Biosynthesis

A study by Sun et al. (2017) discovered that pyrazinamide and its derivatives, including pyrazole derivatives, can inhibit ethylene biosynthesis in plants. This has significant implications for agriculture, as controlling ethylene levels could reduce postharvest losses of fruits and flowers by delaying ripening and senescence (Sun et al., 2017).

properties

IUPAC Name |

N-[2-(4-chloropyrazol-1-yl)ethyl]-5-methyl-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O/c1-3-5-19-10(2)12(8-17-19)13(20)15-4-6-18-9-11(14)7-16-18/h7-9H,3-6H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZNUDUMJTZZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)NCCN2C=C(C=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

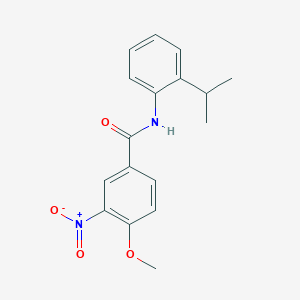

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

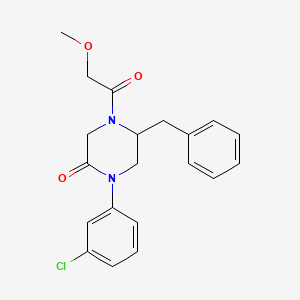

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

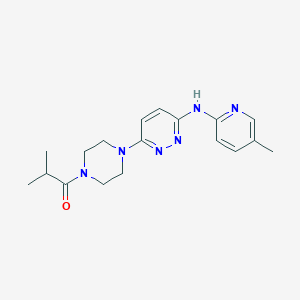

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)